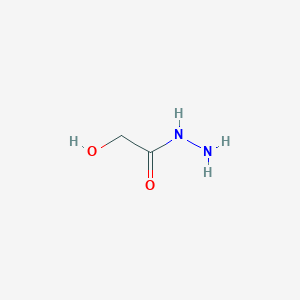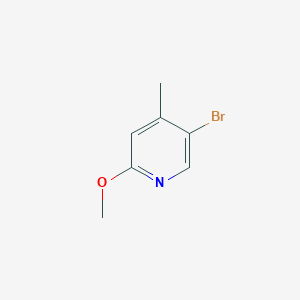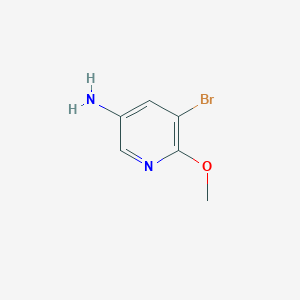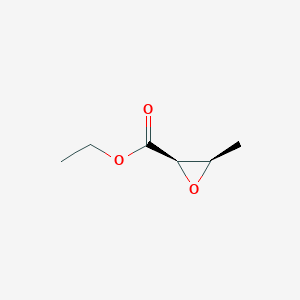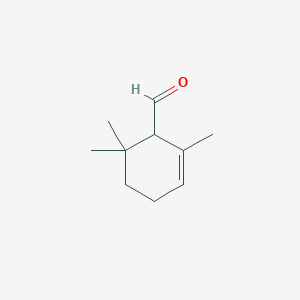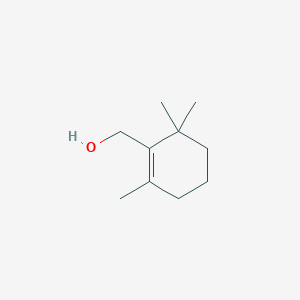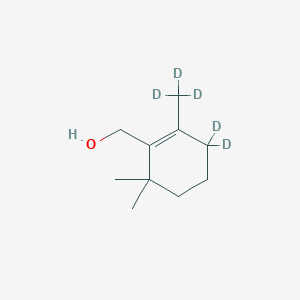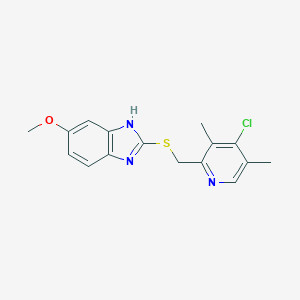
4-Desmethoxy-4-chloro Omeprazole Sulfide
Übersicht
Beschreibung
PF 4800567 hydrochloride is a compound developed by Pfizer. It acts as a selective inhibitor of the enzyme casein kinase 1 epsilon. This compound has been primarily used in the study of casein kinase 1 enzymes in the regulation of circadian rhythm and has shown potential neuroprotective effects .
Wissenschaftliche Forschungsanwendungen
PF 4800567 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a probe to study the role of casein kinase 1 enzymes in various signaling pathways.
Biology: Investigated for its role in regulating circadian rhythm and potential neuroprotective effects.
Medicine: Explored for its potential in treating neurodegenerative diseases.
Industry: Utilized in the development of new therapeutic agents targeting casein kinase 1 enzymes.
Safety and Hazards
When handling “4-Desmethoxy-4-chloro Omeprazole Sulfide”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Adequate ventilation should be ensured, and all sources of ignition should be removed .
Wirkmechanismus
PF 4800567 hydrochloride exerts its effects by selectively inhibiting the enzyme casein kinase 1 epsilon. This inhibition blocks the enzyme’s activity, leading to alterations in various signaling pathways. The compound has been shown to block casein kinase 1 epsilon-mediated nuclear translocation of the protein PER3, which plays a role in regulating circadian rhythm .
Biochemische Analyse
Biochemical Properties
4-Desmethoxy-4-chloro Omeprazole Sulfide plays a significant role in biochemical reactions, particularly in the context of its parent compound, Omeprazole. It interacts with various enzymes, proteins, and biomolecules. One of the primary interactions is with the enzyme hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), which is crucial for gastric acid secretion. By binding to this enzyme, this compound inhibits its activity, thereby reducing acid secretion in the stomach . Additionally, it may interact with cytochrome P450 enzymes, such as CYP2C19 and CYP3A4, which are involved in its metabolism .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting H+/K+ ATPase, it affects the signaling pathways related to acid secretion in gastric parietal cells . This inhibition can lead to changes in gene expression related to acid production and secretion. Furthermore, the compound’s interaction with cytochrome P450 enzymes can alter cellular metabolism, impacting the detoxification processes and metabolic flux within the cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The primary mechanism involves the inhibition of the H+/K+ ATPase enzyme by forming a covalent bond with the enzyme’s cysteine residues . This covalent binding leads to irreversible inhibition of the enzyme, thereby preventing the secretion of hydrogen ions into the gastric lumen. Additionally, the compound’s interaction with cytochrome P450 enzymes results in its metabolism and subsequent activation or deactivation of various metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as -20°C . Its degradation products may have different biochemical properties and effects on cells. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of gastric acid secretion and potential alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits gastric acid secretion without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These threshold effects highlight the importance of dosage optimization in therapeutic applications to minimize adverse effects while maximizing therapeutic benefits.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes extensive metabolism by CYP2C19 and CYP3A4, leading to the formation of various metabolites . These metabolic pathways influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile. Additionally, the interaction with these enzymes can alter the levels of other metabolites and impact metabolic flux within the cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound is transported across cell membranes by organic anion transporters and multidrug resistance proteins . Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation. These interactions play a crucial role in determining the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized in the endoplasmic reticulum and the cytoplasm, where it interacts with its target enzymes and proteins . Post-translational modifications, such as phosphorylation and ubiquitination, may direct the compound to specific cellular compartments, influencing its activity and stability. Understanding these localization mechanisms is crucial for optimizing the compound’s therapeutic potential.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
PF 4800567 hydrochloride is synthesized through a multi-step process. The synthesis involves the reaction of 3-chlorophenol with formaldehyde to form 3-chlorophenoxymethyl chloride. This intermediate is then reacted with 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine to form the final product, PF 4800567 hydrochloride .
Industrial Production Methods
The industrial production of PF 4800567 hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The final product is typically obtained as a white to beige powder with a purity of ≥98% .
Analyse Chemischer Reaktionen
Types of Reactions
PF 4800567 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like sodium hydroxide. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of PF 4800567 hydrochloride may yield a hydroxylated derivative, while reduction may yield a dechlorinated product .
Vergleich Mit ähnlichen Verbindungen
PF 4800567 hydrochloride is unique in its high selectivity for casein kinase 1 epsilon over other isoforms such as casein kinase 1 delta. Similar compounds include:
PF 670462: A non-selective inhibitor of casein kinase 1 delta and epsilon.
PF 04455242 hydrochloride: Another selective inhibitor of casein kinase 1 epsilon.
PF 543 hydrochloride: A selective inhibitor of casein kinase 1 delta.
These compounds differ in their selectivity and potency towards different isoforms of casein kinase 1, highlighting the uniqueness of PF 4800567 hydrochloride in selectively targeting casein kinase 1 epsilon .
Eigenschaften
IUPAC Name |
2-[(4-chloro-3,5-dimethylpyridin-2-yl)methylsulfanyl]-6-methoxy-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3OS/c1-9-7-18-14(10(2)15(9)17)8-22-16-19-12-5-4-11(21-3)6-13(12)20-16/h4-7H,8H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVARCHBWKDWRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1Cl)C)CSC2=NC3=C(N2)C=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70430895 | |
| Record name | 2-{[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-6-methoxy-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70430895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
220757-74-4 | |
| Record name | 2-{[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-6-methoxy-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70430895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



